2-Amino-2-methylpropanenitrile physical and chemical properties
2-Amino-2-methylpropanenitrile physical and chemical properties
An In-depth Technical Guide on the Physical and Chemical Properties of 2-Amino-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-methylpropanenitrile, also known as α-aminoisobutyronitrile, is a bifunctional organic compound containing both a primary amine and a nitrile group attached to a tertiary carbon. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its application as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as Raltegravir and Anagliptin, underscores its importance in drug development. This guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-2-methylpropanenitrile, along with detailed experimental protocols for its synthesis and key reactions.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Amino-2-methylpropanenitrile is presented in the table below. This data has been compiled from various sources to provide a quick reference for researchers.
| Property | Value |
| IUPAC Name | 2-amino-2-methylpropanenitrile[1] |
| Synonyms | 2-amino-2-methylpropionitrile, 2-aminoisobutyronitrile, 2-cyanoisopropylamine |
| CAS Number | 19355-69-2[1] |
| Molecular Formula | C₄H₈N₂[1] |
| Molecular Weight | 84.12 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 51-52 °C @ 15 Torr; 64-67 °C @ 39 Torr[3] |
| Density | 0.885 g/cm³ @ 25 °C[3] |
| Solubility | Partly miscible in water; soluble in organic solvents[2] |
| pKa | 5.06 ± 0.25 (Predicted)[2] |
| Flash Point | 44.7 ± 22.6 °C |
| Refractive Index | 1.437 |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere[2] |
Synthesis of 2-Amino-2-methylpropanenitrile via the Strecker Reaction
The most common method for the synthesis of α-aminonitriles, including 2-Amino-2-methylpropanenitrile, is the Strecker synthesis.[4][5][6] This three-component reaction involves the treatment of a ketone (in this case, acetone) with ammonia (B1221849) and a cyanide source.[4][5][6]
Experimental Protocol: Strecker Synthesis
The following is a generalized experimental protocol for the synthesis of 2-Amino-2-methylpropanenitrile, adapted from established procedures for α-aminoisobutyric acid synthesis.[7]
Materials:
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia gas
-
Hydrobromic acid (48%)
-
Ether
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a stirrer and placed in an ice bath, dissolve ammonium chloride in water.
-
To this solution, add a solution of acetone in ether with continuous stirring, maintaining the temperature between 5-10°C.
-
Slowly add a solution of sodium cyanide in water, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring for one hour and then let the mixture stand overnight.
-
Separate the ether layer and extract the aqueous layer with several portions of ether.
-
Combine the ether extracts and distill off the ether. The residue primarily contains acetone cyanohydrin.
-
Dilute the residue with methanol, cool the solution, and saturate it with ammonia gas.
-
Allow the reaction mixture to stand for 2-3 days.
-
Remove excess ammonia by passing a current of air through the solution.
-
Distill off the methanol as completely as possible.
-
To the residue, add water followed by 48% hydrobromic acid and reflux the mixture for two hours.
-
Distill the hydrobromic acid under reduced pressure.
-
Dissolve the residue in methanol and filter the solution.
-
Add an excess of pyridine to precipitate the free amino acid (α-aminoisobutyric acid, a derivative of the target nitrile). The nitrile can be isolated before the final hydrolysis step if desired.
-
Collect the product by filtration, wash with methanol, and dry.
Caption: Strecker Synthesis Workflow
Key Chemical Reactions of 2-Amino-2-methylpropanenitrile
2-Amino-2-methylpropanenitrile undergoes a variety of chemical reactions characteristic of its amine and nitrile functional groups. These include oxidation, reduction, and substitution reactions.
1. Oxidation
The nitrile group of α-aminonitriles can be hydrolyzed to a carboxylic acid, while the amino group can be oxidized. A more direct oxidative conversion of primary amines to nitriles can also be achieved using specific reagents.
Experimental Protocol: General Oxidation of Primary Amines to Nitriles
This protocol is a general method and may require optimization for 2-Amino-2-methylpropanenitrile.
Materials:
-
Primary amine (e.g., 2-Amino-2-methylpropanenitrile)
-
4-acetamido-TEMPO (ACT) catalyst
-
Oxone (terminal oxidant)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add a catalytic amount of 4-acetamido-TEMPO.
-
Add Oxone as the terminal oxidant.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a short pad of silica (B1680970) gel to remove the catalyst and oxidant byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the nitrile product.
2. Reduction
The nitrile group of 2-Amino-2-methylpropanenitrile can be reduced to a primary amine, yielding a 1,2-diamine. This is a synthetically useful transformation.
Experimental Protocol: Reduction of a Nitrile to a Primary Amine
The following is a general procedure for the reduction of nitriles using lithium aluminum hydride (LAH).[8] Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
2-Amino-2-methylpropanenitrile
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
15% Sodium hydroxide (B78521) solution
Procedure:
-
In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LAH in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 2-Amino-2-methylpropanenitrile in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential and slow addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the precipitate and wash it with THF or ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diamine product.
3. Substitution Reactions
The primary amine group of 2-Amino-2-methylpropanenitrile can undergo various substitution reactions, such as N-alkylation and N-acylation, to introduce different functional groups.
Experimental Protocol: General N-Alkylation of a Primary Amine
This is a general procedure for the N-alkylation of a primary amine via reductive amination.
Materials:
-
2-Amino-2-methylpropanenitrile
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-Amino-2-methylpropanenitrile and the desired aldehyde or ketone in DCM or DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture for a short period to allow for the formation of the imine intermediate.
-
Add the reducing agent (STAB or NaBH₃CN) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Applications in Drug Development
2-Amino-2-methylpropanenitrile serves as a crucial building block in the synthesis of several pharmaceutical compounds.[9] Its bifunctional nature allows for the construction of complex molecular architectures. For instance, it is a key intermediate in the synthesis of the HIV integrase inhibitor Raltegravir and the dipeptidyl peptidase-4 (DPP-4) inhibitor Anagliptin, which is used for the treatment of type 2 diabetes.[1]
Safety and Handling
2-Amino-2-methylpropanenitrile is a toxic and hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Amino-2-methylpropanenitrile is a versatile and important chemical intermediate with well-defined physical and chemical properties. Its synthesis via the Strecker reaction and its subsequent chemical transformations provide access to a wide range of valuable molecules, particularly in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in research and industrial applications.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. CN102295580A - Improved process of method for preparing 2-amino butyronitrile - Google Patents [patents.google.com]
- 3. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
